molecular formula C29H44O2 B12667325 (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene CAS No. 85050-10-8

(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene

Cat. No.: B12667325
CAS No.: 85050-10-8
M. Wt: 424.7 g/mol
InChI Key: AKQBPDWFCDLKKL-UHFFFAOYSA-N
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Description

(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene is an organic compound with the molecular formula C29H44O2 It is characterized by its complex structure, which includes a benzene ring substituted with two (1,5-dimethyl-1-vinyl-4-hexenyl)oxy groups at the 3,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene typically involves the reaction of 3,3-bis(chloromethyl)benzene with 1,5-dimethyl-1-vinyl-4-hexen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene: Similar in structure but with different substituents on the benzene ring.

    This compound: Another similar compound with variations in the alkyl chain length or branching.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two (1,5-dimethyl-1-vinyl-4-hexenyl)oxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85050-10-8

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

3,3-bis(3,7-dimethylocta-1,6-dien-3-yloxy)propylbenzene

InChI

InChI=1S/C29H44O2/c1-9-28(7,22-14-16-24(3)4)30-27(21-20-26-18-12-11-13-19-26)31-29(8,10-2)23-15-17-25(5)6/h9-13,16-19,27H,1-2,14-15,20-23H2,3-8H3

InChI Key

AKQBPDWFCDLKKL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC(CCC1=CC=CC=C1)OC(C)(CCC=C(C)C)C=C)C

Origin of Product

United States

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